molecular formula C13H21N B6153957 2-(3-tert-butylphenyl)propan-1-amine CAS No. 1780455-56-2

2-(3-tert-butylphenyl)propan-1-amine

Cat. No.: B6153957
CAS No.: 1780455-56-2
M. Wt: 191.3
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Description

2-(3-tert-butylphenyl)propan-1-amine is an organic compound with the molecular formula C13H21N It is a derivative of propan-1-amine, where the amine group is attached to a propyl chain substituted with a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butylphenyl)propan-1-amine typically involves the reaction of 3-tert-butylbenzaldehyde with nitroethane to form 3-tert-butylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation for the reduction step, which offers better control over reaction conditions and scalability. The process typically requires high pressure and temperature, along with a suitable catalyst such as palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-butylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

2-(3-tert-butylphenyl)propan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-tert-butylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-tert-butylphenyl)ethan-1-amine
  • 2-(3-tert-butylphenyl)butan-1-amine
  • 2-(3-tert-butylphenyl)pentan-1-amine

Uniqueness

2-(3-tert-butylphenyl)propan-1-amine is unique due to its specific structural features, such as the tert-butyl group and the propyl chain. These features influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

CAS No.

1780455-56-2

Molecular Formula

C13H21N

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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